Ro 18-5364

描述

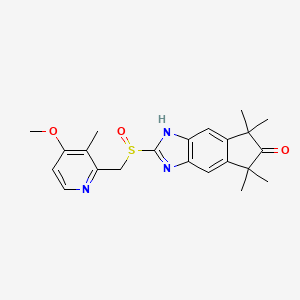

structure given in first source

属性

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-12-17(23-8-7-18(12)28-6)11-29(27)20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCJDBBYBFMVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906113 | |

| Record name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101387-98-8 | |

| Record name | 5,7-Dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101387-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 18-5364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101387988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ro 18-5364: A Technical Guide to its Mechanism of Action as a Gastric H+/K+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-5364 is a potent and specific inhibitor of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the stomach. As a member of the substituted benzimidazole (B57391) class of proton pump inhibitors (PPIs), this compound is a prodrug that undergoes acid-catalyzed conversion to its active form, which then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible inhibition leads to a profound and sustained reduction in gastric acid secretion. This document provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory activity, the underlying signaling pathways, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Inhibition of the Gastric Proton Pump

The primary molecular target of this compound is the gastric H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme functions as a proton pump, actively transporting H+ ions out of the parietal cell in exchange for K+ ions, a process powered by the hydrolysis of ATP. Ro 1-5364, like other PPIs, exerts its inhibitory effect through a multi-step process that is dependent on the acidic environment of the parietal cell canaliculus.

Acid-Activated Conversion

This compound is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form at the site of action. The acidic environment of the parietal cell secretory canaliculus (with a pH < 2) catalyzes the transformation of the benzimidazole structure of this compound into a reactive tetracyclic sulfenamide (B3320178).[1][2] The rate of this acid-activation is a key determinant of the inhibitory potency of substituted benzimidazoles, including this compound.[2][3][4][5][6][7][8][9][10][11][12][13][14]

Covalent Binding and Irreversible Inhibition

The resulting sulfenamide is a highly reactive species that readily forms a covalent disulfide bond with one or more cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit. This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its ability to pump protons. The inhibition can be reversed by reducing agents such as dithiothreitol (B142953) in in vitro settings, which cleaves the disulfide bond.[15]

Quantitative Inhibitory Activity

The potency of this compound has been quantified in various in vitro assays. The following table summarizes the key inhibitory constants.

| Parameter | Value | Species/System | Reference |

| Ki | 0.1 µM | Swine gastric mucosal (H+ + K+)-ATPase | [15] |

| IC50 | 0.034 µM | Rabbit isolated gastric glands ([14C]-aminopyrine accumulation) | [16][17] |

| IC50 | 6.2 µM | H+/K(+)-ATPase | [18] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating PPI activity.

Experimental Protocols

The following sections provide an overview of the methodologies used to determine the inhibitory activity of this compound.

H+/K+-ATPase Inhibition Assay in Gastric Vesicles

This assay directly measures the enzymatic activity of the H+/K+-ATPase. A common method is the pyruvate kinase-lactate dehydrogenase (PK-LDH) coupled enzyme system.[2]

-

Principle: The hydrolysis of ATP by H+/K+-ATPase produces ADP. In the coupled reaction, pyruvate kinase uses phosphoenolpyruvate (B93156) to phosphorylate ADP back to ATP, producing pyruvate. Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm and is directly proportional to the ATPase activity.

-

Protocol Outline:

-

Preparation of Gastric Vesicles: Hog gastric vesicles rich in H+/K+-ATPase are prepared by differential centrifugation of stomach mucosal homogenates.

-

Assay Mixture: The assay mixture typically contains buffer (e.g., HEPES-Tris, pH 6.1), MgCl₂, KCl, valinomycin (B1682140) (to create a K+ gradient), ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Incubation: Gastric vesicles are pre-incubated with varying concentrations of this compound in an acidic medium to allow for its activation.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

-

Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

[¹⁴C]-Aminopyrine Accumulation Assay in Isolated Gastric Glands

This cell-based assay provides an indirect measure of acid secretion by quantifying the accumulation of a weak base, aminopyrine, in the acidic compartments of stimulated parietal cells.[16][17]

-

Principle: The radiolabeled weak base, [¹⁴C]-aminopyrine, freely diffuses across cell membranes. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the volume and acidity of these compartments.

-

Protocol Outline:

-

Isolation of Gastric Glands: Rabbit gastric glands are isolated by collagenase digestion of the gastric mucosa.

-

Stimulation and Inhibition: The isolated glands are stimulated to secrete acid using agents like dibutyryl cyclic AMP (dbcAMP) and a phosphodiesterase inhibitor (e.g., Ro 20-1724). The stimulated glands are then incubated with varying concentrations of this compound.

-

[¹⁴C]-Aminopyrine Incubation: [¹⁴C]-aminopyrine is added to the gland suspension, and the mixture is incubated to allow for its accumulation.

-

Separation and Measurement: The glands are separated from the incubation medium by centrifugation. The radioactivity in the gland pellet is measured using a scintillation counter.

-

Data Analysis: The accumulation of [¹⁴C]-aminopyrine is expressed as the ratio of the concentration of the label inside the glands to that in the medium. The percentage of inhibition of accumulation is calculated relative to a control without the inhibitor, and IC₅₀ values are determined.

-

Conclusion

This compound is a potent, acid-activated, irreversible inhibitor of the gastric H+/K+-ATPase. Its mechanism of action involves a chemical transformation in the acidic environment of the stomach, followed by covalent modification of the proton pump. The quantitative data from in vitro assays confirm its high inhibitory potency. The experimental protocols described provide a framework for the continued investigation and characterization of this and other proton pump inhibitors. This detailed understanding of its molecular mechanism is crucial for its application in research and for the development of novel anti-secretory agents.

References

- 1. japsonline.com [japsonline.com]

- 2. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+,K+-ATPase is correlated with the rate of acid-activation of the inhibitor (1990) | Magotoshi Morii | 105 Citations [scispace.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+,K+-ATPase is corr… [ouci.dntb.gov.ua]

- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 3-methyl pyridine, 108-99-6 [thegoodscentscompany.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Rabeprazole (E3810), a Novel Proton Pump Inhibitor, on Intragastric pH in Healthy Volunteers [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RO-185364 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Ro 18-5364: A Potent Irreversible Inhibitor of Gastric H+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-5364 is a member of the substituted benzimidazole (B57391) class of compounds, recognized for its potent and irreversible inhibition of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the stomach. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development efforts in the field of gastric acid suppression.

Chemical Identity and Properties

-

Chemical Name: 5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one

-

Molecular Formula: C₂₄H₂₇N₃O₃S

-

Classification: Substituted benzimidazole, Proton Pump Inhibitor (PPI)

This compound is a sulfoxide (B87167) and a potential metabolite of the sulfide (B99878) compound Ro 18-5362.[1] As a member of the benzimidazole family, it shares a core structural motif with other well-known PPIs such as omeprazole (B731) and lansoprazole.

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

This compound exerts its powerful antisecretagogue effect by irreversibly inhibiting the H+/K+-ATPase, commonly known as the gastric proton pump.[1] This enzyme, located in the secretory membranes of parietal cells in the gastric mucosa, is responsible for the exchange of intracellular H+ for extracellular K+, leading to the secretion of hydrochloric acid into the stomach lumen.

The inhibitory action of this compound is not direct but requires a crucial acid-catalyzed activation step. This process is a hallmark of the substituted benzimidazole class of PPIs.

Acid-Catalyzed Activation Signaling Pathway

The potency of this compound is directly correlated with its rate of acid-activation.[2] In the acidic environment of the parietal cell canaliculus, this compound undergoes a two-step protonation followed by a molecular rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to sulfhydryl groups of cysteine residues on the luminal side of the H+/K+-ATPase, leading to its irreversible inactivation.[2][3]

References

Ro 18-5364: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ro 18-5364, a potent proton pump inhibitor (PPI). It covers its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant biological pathways.

Core Concepts: Mechanism of Action

This compound is a member of the substituted benzimidazole (B57391) class of drugs that acts as a powerful inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1] This enzyme is the final step in the secretion of gastric acid into the lumen of the stomach.

The inhibitory action of this compound is initiated by its accumulation in the acidic environment of the parietal cell secretory canaliculi. In this low pH environment, this compound, a sulfoxide (B87167) prodrug, undergoes a chemical rearrangement to its active form, a sulfenamide. This activated form then covalently binds to sulfhydryl groups of cysteine residues on the extracellular domain of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, leading to a profound and sustained inhibition of both basal and stimulated gastric acid secretion.[2][3] The inhibitory effect of this compound is notably more significant at low pH.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting the H+/K+-ATPase.

Table 1: In Vitro Inhibition Data

| Parameter | Value | Species | Source |

| Apparent Ki | 0.1 µM | Not Specified | [1] |

| IC50 | 0.034 µM | Rabbit | [4] |

Table 2: Comparative In Vitro Efficacy of Proton Pump Inhibitors

| Compound | IC50 (µM) | Relative Potency | Source |

| Lansoprazole | 0.007 | Most Potent | [4] |

| Omeprazole | 0.012 | [4] | |

| Rabeprazole | 0.018 | [4] | |

| This compound | 0.034 | [4] | |

| Pantoprazole | 0.050 | Least Potent | [4] |

Table 3: In Vitro Inhibition of [14C]-Aminopyrine Accumulation

| Compound (1 µM) | % Inhibition of Control (10 min incubation) | Source |

| Lansoprazole | 85.6 ± 0.5 | [4] |

| Omeprazole | 87.0 ± 0.5 | [4] |

| Pantoprazole | 83.2 ± 1.1 | [4] |

| Rabeprazole | 86.4 ± 1.1 | [4] |

| This compound | 87.8 ± 1.9 | [4] |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay (Isolated Gastric Glands)

This protocol is adapted from the methodology used to compare the potency of various proton pump inhibitors, including this compound.[4]

Objective: To determine the IC50 value of this compound by measuring the inhibition of acid secretion in isolated rabbit gastric glands.

Materials:

-

Rabbit gastric glands

-

[14C]-Aminopyrine (AP)

-

Dibutyryl cyclic AMP (dbcAMP)

-

Ro 20-1724 (phosphodiesterase inhibitor)

-

This compound and other PPIs

-

Scintillation counter

-

Eppendorf tubes

-

Incubator (37°C)

Procedure:

-

Isolate gastric glands from rabbit mucosa according to standard laboratory procedures.

-

Prepare a suspension of the isolated gastric glands.

-

In Eppendorf tubes, add the gastric gland suspension, [14C]-aminopyrine (1.2 µCi x mL⁻¹), dbcAMP (1 mmol), and Ro 20-1724 (0.1 mmol).

-

Add varying concentrations of this compound to the tubes to generate a dose-response curve. Include a control group with no inhibitor.

-

Incubate the tubes for 5, 10, and 20 minutes at 37°C.

-

Terminate the reaction and measure the accumulation of [14C]-aminopyrine in the gastric glands using a scintillation counter.

-

Calculate the percentage inhibition of AP accumulation for each concentration of this compound compared to the control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Gastric Acid Secretion Inhibition (Pylorus-Ligated Rat Model)

This is a general protocol for evaluating the in vivo efficacy of proton pump inhibitors.

Objective: To assess the ability of this compound to inhibit gastric acid secretion in an animal model.

Materials:

-

Wistar rats

-

Anesthetic (e.g., ether, ketamine)

-

Surgical instruments

-

Saline solution

-

This compound

-

pH meter

-

Centrifuge

Procedure:

-

Fast the rats for 24 hours with free access to water.

-

Administer this compound orally or via the desired route at various doses. A control group should receive the vehicle.

-

Anesthetize the rats.

-

Perform a midline abdominal incision to expose the stomach.

-

Ligate the pylorus of the stomach.

-

Close the abdominal incision.

-

After a set period (e.g., 4 hours), euthanize the rats and collect the gastric contents.

-

Measure the volume of the gastric juice and centrifuge to remove any solid debris.

-

Determine the pH and total acidity of the gastric juice by titration with 0.01 N NaOH.

-

Calculate the percentage inhibition of acid secretion for each dose of this compound compared to the control group.

Signaling Pathways and Experimental Workflows

The primary signaling pathway targeted by this compound is the final step of gastric acid secretion, which is controlled by the H+/K+-ATPase. The experimental workflow for characterizing this inhibition is outlined below.

Caption: Experimental workflow for the characterization of this compound.

The signaling cascade leading to the activation of the H+/K+-ATPase involves multiple pathways, including stimulation by histamine, acetylcholine, and gastrin. This compound acts at the final convergence point of these pathways.

Caption: Signaling pathways for gastric acid secretion and inhibition by this compound.

References

- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchtrends.net [researchtrends.net]

- 4. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Ro 18-5364: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-5364 emerged in the mid-1980s as a potent, irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical data for this compound. It is intended to serve as a detailed resource, consolidating available quantitative data, experimental methodologies, and the historical context of its development within the broader landscape of proton pump inhibitors (PPIs).

Discovery and History

The discovery of this compound is rooted in the broader effort to develop effective treatments for acid-related gastrointestinal disorders. Following the groundbreaking identification of the H+/K+-ATPase as the final step in gastric acid secretion, research efforts intensified to find direct inhibitors of this enzyme. The initial breakthrough in this area was the discovery of timoprazole, a substituted benzimidazole (B57391), which paved the way for the development of the first clinically successful proton pump inhibitor, omeprazole, in 1979.

This compound, a structurally distinct benzimidazole derivative, was developed by researchers at Hoffmann-La Roche. It was identified as a potent inhibitor of the gastric proton pump, demonstrating significant promise in preclinical studies. The "Ro" designation in its name is indicative of its origin at Roche. The sulfoxide (B87167), this compound, was identified as the active moiety, with its corresponding sulfide, Ro 18-5362, showing significantly less inhibitory activity. This highlighted the critical role of the sulfoxide group in the mechanism of action, a hallmark of this class of drugs.

Mechanism of Action

This compound functions as an irreversible inhibitor of the gastric H+/K+-ATPase. Like other benzimidazole-based PPIs, it is a prodrug that requires activation in an acidic environment. The acidic canaliculus of the parietal cell provides the necessary low pH environment for the conversion of this compound into its active form, a reactive sulfenamide (B3320178) intermediate. This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, thereby inactivating the enzyme and inhibiting the transport of H+ ions into the gastric lumen.

The inhibition by this compound is time- and concentration-dependent. Studies have shown that the inhibitory activity is markedly higher at lower pH values, which is consistent with its acid-activation mechanism. Interestingly, comparative studies with the two enantiomers of this compound indicated no significant enantiomeric preference for its inhibitory activity. The inhibition of the H+/K+-ATPase by this compound can be reversed by sulfhydryl reagents such as dithiothreitol, which confirms the formation of a disulfide bond with the enzyme.

Signaling Pathway of H+/K+-ATPase Inhibition

Ro 18-5364: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the identification and validation of the biological target for the compound Ro 18-5364. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concept: Targeting Gastric Acid Secretion

This compound is a potent and specific inhibitor of the gastric H+/K+ ATPase, also known as the proton pump. This enzyme is the final and key regulator of gastric acid secretion. By targeting this proton pump, this compound effectively reduces the acidity of the stomach. The inhibitory action of this compound is more pronounced in acidic environments, a characteristic feature of proton pump inhibitors (PPIs) which are acid-activated prodrugs.[1] There is no significant difference in the inhibitory activity between the two enantiomers of this compound.[1]

Quantitative Data Summary

The inhibitory potency of this compound on the H+/K+ ATPase has been quantified through various studies. The following table summarizes the key quantitative metrics.

| Parameter | Value | Species/Conditions | Reference |

| Apparent Kᵢ | 0.1 µM | Gastric Mucosal (H+ + K+)-ATPase | [2] |

| IC₅₀ | 0.034 µM | Rabbit isolated gastric glands (AP accumulation) | |

| IC₅₀ | Not specified, but correlated with acid-activation rate | Hog gastric vesicles, pH 6.11 | [3] |

Experimental Protocols

H+/K+ ATPase Activity Assay

This assay quantifies the enzymatic activity of H+/K+ ATPase by measuring the rate of ATP hydrolysis, which is determined by the amount of inorganic phosphate (B84403) (Pi) released.

a. Preparation of H+/K+ ATPase-Enriched Microsomes (from porcine or rabbit gastric mucosa)

-

Excise the stomach and wash the mucosal surface with saline.

-

Scrape the gastric mucosa and homogenize in a buffer containing sucrose, a buffering agent (e.g., Tris-HCl), and a chelating agent (e.g., EDTA) to maintain osmotic stability and inhibit proteases.

-

Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove whole cells and nuclei, followed by a high-speed spin to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and store at -80°C.

b. ATPase Activity Measurement

-

Prepare a reaction mixture containing a buffer at a specific pH (e.g., 6.5), MgCl₂, KCl, and the H+/K+ ATPase-enriched microsomes.

-

Add this compound at various concentrations to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

-

Quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.

-

Calculate the H+/K+ ATPase activity as the difference between the total ATPase activity (in the presence of K+) and the basal Mg2+-ATPase activity (in the absence of K+).

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radiolabeled this compound Binding Assay

This assay directly demonstrates the binding of this compound to the H+/K+ ATPase.

-

Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

-

Incubate the H+/K+ ATPase-enriched microsomes with the radiolabeled this compound at 37°C in a buffer at an acidic pH to facilitate activation and binding.

-

After incubation, separate the membrane-bound radiolabel from the free radiolabel by filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

To confirm the specificity of binding, perform competition experiments by co-incubating the radiolabeled this compound with an excess of non-radiolabeled this compound or other known proton pump inhibitors.

-

To identify the specific protein target, the microsomes incubated with radiolabeled this compound can be solubilized and the proteins separated by SDS-PAGE. The gel is then subjected to autoradiography to visualize the protein to which the radiolabel is bound.

Vesicular Proton Transport Assay

This functional assay measures the ability of the H+/K+ ATPase to pump protons into enclosed membrane vesicles, and the inhibitory effect of this compound on this process.

-

Use the H+/K+ ATPase-enriched microsomes, which form sealed vesicles.

-

Load the vesicles with a pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange). The fluorescence of this dye is quenched when it accumulates in an acidic environment.

-

Prepare a reaction buffer containing KCl.

-

Add the vesicles and this compound at various concentrations to the buffer.

-

Initiate proton transport by adding ATP and a potassium ionophore (e.g., valinomycin) to create a K+ gradient.

-

Monitor the change in fluorescence over time using a fluorometer. A decrease in fluorescence indicates proton influx and acidification of the vesicle interior.

-

The rate of fluorescence quenching is proportional to the rate of proton transport.

-

Calculate the percentage of inhibition of proton transport by this compound at different concentrations to determine its IC₅₀.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Caption: Signaling pathway of gastric acid secretion and its inhibition by this compound.

Experimental Workflow for Target Identification and Validation

Caption: Logical workflow for the identification and validation of H+/K+ ATPase as the target of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Ro 18-5364

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-5364 is a potent and selective inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. As a member of the substituted benzimidazole (B57391) class of compounds, it effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative potency, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of gastric acid inhibitors.

Core Pharmacological Profile

This compound is a potent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. Its mechanism of action is shared with other proton pump inhibitors (PPIs) and involves its conversion to an active form in the acidic environment of the parietal cell canaliculi.

Chemical Identity:

-

IUPAC Name: (5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one)[1]

-

Prodrug: Ro 18-5362 (the sulfide (B99878) form) is the less active prodrug that is converted to the active sulfoxide, this compound.[2]

Mechanism of Action

The inhibitory activity of this compound is dependent on its acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This transformation allows the molecule to form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, thereby inhibiting the transport of H+ ions into the gastric lumen and reducing acid secretion. The potency of this compound, like other benzimidazole PPIs, is directly correlated with its rate of acid-activation.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of this compound in inhibiting gastric acid secretion and H+/K+-ATPase activity.

| Parameter | Value | Species | Assay System | Reference |

| IC50 | 0.034 µM | Rabbit | Inhibition of [14C]-aminopyrine accumulation in isolated gastric glands | |

| Apparent Ki | 0.1 µM | Swine | Inhibition of H+/K+-ATPase in gastric mucosal membranes | [3] |

Signaling Pathway and Molecular Interactions

The following diagram illustrates the mechanism of action of this compound, from its systemic absorption to the inhibition of the gastric proton pump.

References

- 1. WO1996002535A1 - Process for synthesis of substituted sulphoxides - Google Patents [patents.google.com]

- 2. targetmol.com [targetmol.com]

- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Ro 18-5364 with H+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the potent antisecretagogue agent, Ro 18-5364, and the gastric proton pump, H+/K+-ATPase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a vital resource for professionals in the fields of pharmacology, biochemistry, and drug development.

Core Interaction Data

This compound is a powerful inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2][3][4][5][6] Its inhibitory activity is markedly more pronounced in acidic environments.[1][3][5][6] The following table summarizes the key quantitative parameters defining the interaction between this compound and H+/K+-ATPase.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 0.034 µM | Rabbit | Inhibition of [14C]-aminopyrine accumulation in isolated gastric glands. | [7] |

| Apparent Ki | 0.1 µM | Swine | Decrease in enzymatic activity of gastric mucosal (H+ + K+)-ATPase. | [8] |

Mechanism of Action: An Acid-Activated Prodrug

This compound, a substituted benzimidazole (B57391) sulfoxide, functions as a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[2][4] The potency of this compound, similar to other proton pump inhibitors (PPIs), is directly correlated with its rate of acid-catalyzed activation.[1][9][10]

The mechanism unfolds in the acidic canaliculus of the gastric parietal cell, where this compound undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide (B3320178) cation.[4][11] This activated intermediate then forms a covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[4][11] This covalent modification is critical for the inhibition of the enzyme's pumping activity.

The interaction with sulfhydryl groups is further evidenced by the reversal of inhibition upon treatment with sulfhydryl-containing reagents such as dithiothreitol, which can restore H+/K+-ATPase activity.[8] While the precise cysteine residues that this compound interacts with have not been definitively identified, studies on other benzimidazole PPIs have pinpointed Cys813, located in the loop between the fifth and sixth transmembrane segments of the α-subunit, as a key site for covalent modification and subsequent enzyme inhibition.[11] Interestingly, there appears to be no significant difference in the inhibitory activity between the two enantiomers of this compound.[1][3][5][6]

The following diagram illustrates the proposed signaling pathway for the activation and inhibitory action of this compound.

Caption: Mechanism of this compound activation and H+/K+-ATPase inhibition.

Experimental Protocols

The investigation of the interaction between this compound and H+/K+-ATPase employs a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

H+/K+-ATPase Activity Assay using a Coupled Enzyme System

This method quantifies H+/K+-ATPase activity by measuring ATP hydrolysis through a pyruvate (B1213749) kinase-lactate dehydrogenase-linked system.[1]

a) Preparation of Gastric Vesicles:

-

Hog gastric mucosa is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

b) Assay Procedure:

-

Gastric vesicles are pre-incubated in a solution containing a high concentration of KCl and valinomycin (B1682140) to facilitate K+ influx and acidify the intravesicular space.

-

The assay mixture is prepared with pyruvate kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate (B93156), and NADH.

-

The reaction is initiated by the addition of Mg-ATP.

-

The H+/K+-ATPase hydrolyzes ATP, and the resulting ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate.

-

Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.

-

The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm, which is directly proportional to the ATPase activity.

c) Inhibition Studies:

-

This compound is introduced into the assay medium. The active form is generated in the acidic intravesicular space and subsequently quenched in the extravesicular medium (pH 6.11) by the addition of glutathione.

-

The IC50 value is determined by measuring the concentration-dependent inhibition of ATPase activity.

[14C]-Aminopyrine Accumulation Assay in Isolated Gastric Glands

This assay provides an indirect measure of acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of isolated gastric glands.[7]

a) Isolation of Gastric Glands:

-

Gastric glands are isolated from rabbit gastric mucosa by collagenase digestion.

b) Assay Procedure:

-

Isolated gastric glands are incubated in a buffer containing [14C]-aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.

-

In the presence of acid, [14C]-aminopyrine becomes protonated and trapped within the acidic canaliculi of the parietal cells.

-

After incubation, the glands are separated from the medium by centrifugation.

-

The amount of radioactivity accumulated in the glands is determined by liquid scintillation counting.

c) Inhibition Studies:

-

Gastric glands are pre-incubated with varying concentrations of this compound before the addition of the secretagogue.

-

The inhibitory effect of this compound is quantified by the reduction in [14C]-aminopyrine accumulation compared to control conditions.

-

The IC50 value is calculated from the dose-response curve.

In Vitro H+/K+-ATPase Inhibition Assay using Malachite Green Reagent

This colorimetric assay directly measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by H+/K+-ATPase.[12]

a) Preparation of H+/K+-ATPase Enriched Microsomes:

-

Microsomes are prepared from gastric mucosa through homogenization and differential centrifugation, followed by purification on a discontinuous sucrose (B13894) gradient.

b) Assay Procedure:

-

H+/K+-ATPase enriched microsomes are pre-incubated with varying concentrations of this compound or a vehicle control in an assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2) at 37°C.

-

The enzymatic reaction is initiated by the addition of a pre-warmed mixture of ATP and KCl (final concentrations of 2 mM and 10 mM, respectively).

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by the addition of a Malachite Green reagent, which forms a colored complex with the liberated inorganic phosphate.

-

After a color development period, the absorbance is measured at 620-650 nm using a microplate reader.

-

The concentration of released Pi is determined from a standard curve prepared with a phosphate standard.

c) Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

The following diagram outlines a typical experimental workflow for an in vitro H+/K+-ATPase inhibition assay.

Caption: Experimental workflow for H+/K+-ATPase inhibition assay.

References

- 1. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchtrends.net [researchtrends.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. jnsbm.org [jnsbm.org]

- 7. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

In Vivo Effects of Ro 18-5364: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 18-5364 is a substituted benzimidazole (B57391) derivative that acts as a potent and irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final common pathway for acid secretion in the stomach's parietal cells. By targeting this proton pump, this compound, like other PPIs, effectively reduces gastric acid secretion. This mechanism of action makes it a potential therapeutic agent for acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).

Mechanism of Action

This compound is a prodrug that requires activation in an acidic environment. The molecule accumulates in the acidic canaliculi of parietal cells, where it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide (B3320178). This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation. The inhibition of the proton pump blocks the final step in gastric acid secretion, resulting in a profound and long-lasting reduction of both basal and stimulated acid output.

Below is a diagram illustrating the general signaling pathway and mechanism of action for proton pump inhibitors like this compound.

Quantitative Data

While specific in vivo dose-response data for this compound is not publicly available, in vitro studies have demonstrated its potent inhibitory activity.

| Parameter | Value | Species | Preparation | Reference |

| Ki | 0.1 µM | Swine | Gastric Mucosal (H+ + K+)-ATPase | [1] |

| IC50 | Correlated with the rate of acid-activation | Hog | Gastric Vesicles (H+, K+)-ATPase | [2] |

Note: The IC50 value is dependent on the pH of the assay, reflecting the acid-activation requirement of the compound. A good correlation has been observed between the rate of formation of the active sulfenamide derivative and the inhibitory potency (IC50) for various substituted benzimidazoles, including this compound[2].

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies for key experiments typically used to evaluate the in vivo efficacy of proton pump inhibitors. These protocols are based on studies of other PPIs and are presumed to be similar to those that would be used for this compound.

Pylorus-Ligated (Shay) Rat Model for Anti-Secretory and Anti-Ulcer Activity

This model is widely used to assess the ability of a compound to reduce gastric acid secretion and protect against ulcer formation.

Objective: To determine the effect of this compound on gastric acid volume, pH, total acidity, and ulcer index in pylorus-ligated rats.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound (various doses)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Urethane or other suitable anesthetic

-

Surgical instruments

-

pH meter

-

Tubes for gastric content collection

Procedure:

-

Animal Preparation: Rats are fasted for 24-48 hours with free access to water.

-

Dosing: Animals are divided into groups and administered either vehicle or different doses of this compound orally or intraperitoneally.

-

Surgical Procedure: One hour after dosing, rats are anesthetized. A midline abdominal incision is made, and the pylorus is ligated with a silk suture. The abdominal wall is then closed.

-

Gastric Content Collection: Four hours after pylorus ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

-

Analysis:

-

Volume: The volume of the gastric juice is measured.

-

pH: The pH of the gastric juice is determined using a pH meter.

-

Total Acidity: The gastric juice is titrated with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output.

-

Ulcer Index: The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. The severity of the ulcers is scored based on their number and size.

-

-

Data Presentation: The results are typically presented as the mean ± SEM for each group, and statistical analysis is performed to determine the significance of the effects.

Gastric Fistula Dog Model for Stimulated Gastric Acid Secretion

This model allows for the repeated collection of gastric juice in conscious animals and is used to assess the effect of a drug on stimulated gastric acid secretion.

Objective: To evaluate the inhibitory effect of this compound on histamine- or pentagastrin-stimulated gastric acid secretion in conscious dogs with a chronic gastric fistula.

Materials:

-

Beagle dogs with a surgically implanted chronic gastric fistula

-

This compound (various doses)

-

Vehicle

-

Histamine (B1213489) or Pentagastrin (secretagogues)

-

Apparatus for continuous collection of gastric juice

-

pH meter and titrator

Procedure:

-

Animal Preparation: Dogs are fasted overnight before the experiment.

-

Basal Secretion: Basal gastric acid secretion is collected for a predetermined period (e.g., 1 hour).

-

Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue (e.g., histamine or pentagastrin) is initiated to induce a stable level of acid secretion.

-

Dosing: Once a steady state of acid secretion is achieved, this compound or vehicle is administered intravenously or orally.

-

Gastric Juice Collection and Analysis: Gastric juice is collected continuously in fractions (e.g., every 15 minutes) for several hours after drug administration. The volume, pH, and total acidity of each fraction are determined.

-

Data Analysis: The percentage inhibition of stimulated acid secretion is calculated for each dose of this compound. Dose-response curves can be constructed to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Below is a diagram illustrating a generalized experimental workflow for in vivo assessment of a proton pump inhibitor.

Conclusion

References

- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Findings on Ro 18-5364: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-5364 is a substituted benzimidazole (B57391) derivative identified as a potent and irreversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the stomach. As a member of the proton pump inhibitor (PPI) class of drugs, its mechanism of action is contingent on an acid-catalyzed activation to a reactive species that forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump. This technical guide synthesizes the available preliminary research findings on this compound, presenting its mechanism of action, quantitative inhibitory data, and the experimental methodologies employed in its initial characterization.

Mechanism of Action

This compound, like other proton pump inhibitors, is a prodrug that requires activation in an acidic environment. The potency of this compound is directly correlated with its rate of acid-activation.[1] In the acidic milieu of the parietal cell canaliculus, this compound undergoes a chemical rearrangement to form a reactive tetracyclic sulfenamide (B3320178) derivative. This activated form then covalently binds to sulfhydryl groups of cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme's pumping function. This, in turn, reduces the secretion of gastric acid into the stomach lumen.

Signaling Pathway of H+/K+-ATPase Inhibition by this compound

Quantitative Data

The inhibitory potency of this compound has been quantified in several studies using different experimental models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Experimental System | Reference |

| IC50 | 0.034 µM (34 nM) | [¹⁴C]-Aminopyrine accumulation in isolated rabbit gastric glands | Bastaki et al., 2000[2] |

| Apparent Ki | 0.1 µM (100 nM) | (H+ + K+)-ATPase activity in gastric mucosal membranes | Sigrist-Nelson et al., 1986[3] |

Table 2: Comparative IC50 Values of Proton Pump Inhibitors

This table provides a comparison of the potency of this compound with other established proton pump inhibitors, as determined by the inhibition of aminopyrine (B3395922) (AP) accumulation in isolated rabbit gastric glands.

| Compound | IC50 (µM) |

| Lansoprazole | 0.007 |

| Omeprazole | 0.012 |

| Rabeprazole | 0.018 |

| This compound | 0.034 |

| Pantoprazole | 0.050 |

| Data from Bastaki et al., 2000[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies used in the preliminary studies of this compound, based on the available information.

H+/K+-ATPase Inhibition Assay (Morii et al., 1990)

This assay determined the half-maximal inhibitory concentrations (IC50) of substituted benzimidazoles on H+/K+-ATPase in hog gastric vesicles.

Experimental Workflow:

Methodology Summary:

-

Preparation of Gastric Vesicles: Hog gastric vesicles containing the H+/K+-ATPase were prepared.

-

Assay Conditions: The vesicles were incubated in a solution containing a high concentration of potassium chloride (KCl), valinomycin (a potassium ionophore), and magnesium ATP (Mg-ATP) to induce acidification of the intravesicular medium.

-

Inhibitor Addition and Activation: this compound was added to the vesicle suspension. The acidic environment within the vesicles facilitated the activation of the inhibitor.

-

Reaction and Quenching: The activated inhibitor reacted with the sulfhydryl groups on the luminal side of the H+/K+-ATPase. To ensure that only the intravesicular activation was measured, any active compound formed in the extravesicular medium (pH 6.11) was quenched with glutathione (B108866) (GSH).

-

Measurement of ATPase Activity: The rate of ATP hydrolysis, and thus the activity of the H+/K+-ATPase, was measured using a coupled enzyme system of pyruvate kinase and lactate (B86563) dehydrogenase. The hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Aminopyrine Accumulation Assay (Bastaki et al., 2000)

This method assessed the inhibitory effect of this compound on acid secretion in isolated rabbit gastric glands by measuring the accumulation of a weak base, [¹⁴C]-aminopyrine.

Methodology Summary:

-

Isolation of Gastric Glands: Gastric glands were isolated from rabbits.

-

Stimulation of Acid Secretion: Acid secretion in the isolated glands was stimulated using dibutyryl cyclic AMP (dbcAMP) and Ro 20-1724 (a phosphodiesterase inhibitor).

-

Inhibitor Treatment: The stimulated gastric glands were incubated with varying concentrations of this compound and other proton pump inhibitors for different durations (5, 10, and 20 minutes) at 37°C.

-

Measurement of Aminopyrine Accumulation: The accumulation of radioactively labeled aminopyrine ([¹⁴C]-AP) within the acidic compartments of the gastric glands was measured using a scintillation counter. The degree of AP accumulation is proportional to the level of acid secretion.

-

Calculation of IC50: Dose-response curves were generated to determine the IC50 values for each inhibitor.

Chemical Structure

The chemical structure of this compound is characteristic of the substituted benzimidazole class of proton pump inhibitors.

[Image of the chemical structure of this compound would be inserted here if available]

Conclusion

The preliminary research findings clearly establish this compound as a potent inhibitor of the gastric H+/K+-ATPase. Its mechanism of action, involving acid-catalyzed activation and irreversible binding to the proton pump, is consistent with other members of the benzimidazole class. The quantitative data, particularly its low nanomolar IC50 value, underscores its significant inhibitory activity. The detailed experimental protocols, summarized herein, provide a foundation for further investigation and development of this and similar compounds. Further research to fully elucidate its pharmacokinetic and pharmacodynamic profiles in more complex biological systems is warranted.

References

- 1. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ro 18-5364 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-5364 is a potent, irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final step in the secretion of gastric acid, and its inhibition is a key therapeutic strategy for acid-related gastrointestinal disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, enabling researchers to reliably assess its potency and mechanism of action. The protocols described herein focus on the direct inhibition of H+/K+-ATPase activity in isolated gastric microsomes and the functional inhibition of acid secretion in isolated gastric glands.

Introduction

This compound belongs to the class of substituted benzimidazoles, which act as proton pump inhibitors (PPIs).[1][2][3] Like other PPIs, this compound is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi. The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[1] Understanding the in vitro pharmacology of this compound is crucial for its development and for comparative studies with other PPIs. The following protocols provide standardized methods to determine key pharmacological parameters such as IC50 and Ki values.

Data Presentation

The inhibitory potency of this compound has been determined in various in vitro systems. The following table summarizes the key quantitative data.

| Assay Type | Biological System | Measured Parameter | Value (µM) | Reference |

| H+/K+-ATPase Activity Assay | Isolated Hog Gastric Membranes | Apparent Ki | 0.1 | Sigrist-Nelson et al., 1986 |

| [14C]-Aminopyrine Accumulation | Isolated Rabbit Gastric Glands | IC50 | 0.034 | Bastaki et al., 2000 |

Signaling Pathway and Mechanism of Action

This compound inhibits the final step of gastric acid secretion by targeting the H+/K+-ATPase in parietal cells. The signaling pathway leading to the activation of the proton pump and the mechanism of inhibition by this compound are depicted below.

References

Application Notes and Protocols for Ro 18-5364 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ro 18-5364

This compound is a potent and selective inhibitor of the gastric H+/K+-ATPase, also known as the proton pump. As a member of the substituted benzimidazole (B57391) class of compounds, it shares a mechanism of action with clinically used proton pump inhibitors (PPIs) like omeprazole (B731) and lansoprazole. These compounds are prodrugs that, in an acidic environment, convert to a reactive species that forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase. This irreversible inhibition blocks the final step of gastric acid secretion. In a research context, this compound is a valuable tool for studying the role of the H+/K+-ATPase in various physiological and pathological processes, including its emerging role in cancer biology.

Proton pumps are not only crucial for gastric acid secretion but are also implicated in the regulation of intracellular pH in various cell types, including cancer cells. Many cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular environment and a more acidic extracellular space, which is thought to contribute to tumor progression, metastasis, and drug resistance. By inhibiting proton pumps, compounds like this compound can disrupt this pH balance, leading to intracellular acidification and potentially inducing apoptosis or sensitizing cancer cells to conventional chemotherapies.

Mechanism of Action

This compound, like other benzimidazole PPIs, is a weak base that accumulates in acidic compartments. In the acidic environment of the secretory canaliculi of parietal cells, or potentially in the acidic microenvironment of tumors, this compound undergoes a proton-catalyzed conversion to its active form, a sulfenamide. This reactive molecule then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.

Application Notes and Protocols: Preparation of Ro 18-5364 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase. Due to the limited availability of public data on the solubility and stability of this specific compound, this guide includes a generalized workflow for solubility determination and best practices for the handling and storage of stock solutions for research applications.

Compound Information

This compound is a sulfoxide (B87167) compound and a potent proton pump inhibitor. It is structurally related to other benzimidazole (B57391) derivatives and is often studied in the context of gastric acid secretion. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Note |

| IUPAC Name | 5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one | Inferred from related compounds |

| CAS Number | 101387-98-8 | [1][2] |

| Molecular Formula | C22H25N3O3S | [1][2][3] |

| Molecular Weight | 427.58 g/mol | Calculated |

| Appearance | Not specified. Typically a solid. | General knowledge |

| Purity | ≥98% (typical for research grade) | General laboratory standard |

Note: A listed molecular weight of 411.5 g/mol from one supplier appears to be inconsistent with the provided molecular formula[3]. The calculated molecular weight is recommended for concentration calculations.

Solubility and Stability

It is strongly recommended that the end-user performs a solubility test before preparing a high-concentration stock solution.

Experimental Protocols

Materials and Equipment

-

This compound (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Ethanol (200 proof)

-

Sterile, nuclease-free water

-

Phosphate-buffered saline (PBS), pH 7.2

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Sterile, amber glass vials or polypropylene (B1209903) tubes

-

Pipettes and sterile, filtered pipette tips

Protocol for Solubility Determination (Small Scale)

-

Accurately weigh approximately 1 mg of this compound into a pre-weighed vial.

-

Add a small, precise volume of the desired solvent (e.g., 100 µL of DMSO) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for any undissolved particles.

-

If particles remain, gently warm the solution (not exceeding 37°C) and/or sonicate for 5-10 minutes.

-

If the compound dissolves completely, it is soluble at that concentration (in this example, 10 mg/mL). You can proceed to prepare a stock solution at or below this concentration.

-

If the compound does not dissolve, add another precise volume of solvent to dilute the concentration and repeat steps 3-5.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is based on a target concentration and assumes solubility in DMSO, which is common for similar compounds. Confirm solubility before proceeding with larger quantities.

-

Calculate the required mass:

-

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

-

Example for 1 mL of a 10 mM stock:

-

Mass (mg) = 1 mL x 10 mmol/L x 427.58 g/mol = 4.276 mg

-

-

Preparation Steps:

-

Accurately weigh 4.28 mg of this compound into a sterile vial.

-

Add 1 mL of anhydrous DMSO to the vial.

-

Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

-

Visually confirm that no particulates are present.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or light-protecting tubes to minimize freeze-thaw cycles and light exposure.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Storage and Handling

-

Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

-

Stock Solutions: Store stock solutions at -20°C or -80°C. It is recommended to use aliquots within one month. For long-term storage, -80°C is preferable.

-

Stability in Aqueous Solutions: Based on data for related compounds, it is not recommended to store aqueous dilutions for more than 24 hours. Prepare fresh aqueous working solutions from the frozen stock for each experiment.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.

Visualizations

Caption: Workflow for the preparation and storage of this compound stock solutions.

Caption: Mechanism of action of this compound as a proton pump inhibitor.

References

Application Notes and Protocols for Ro 18-5364 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 18-5364 is a potent, irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. Like other substituted benzimidazoles such as omeprazole (B731) and rabeprazole, it effectively suppresses gastric acid secretion. Its mechanism of action relies on its acid-activated conversion to a reactive species that covalently binds to the H+/K+-ATPase, thereby inactivating it. These application notes provide a comprehensive overview and representative protocols for the administration of this compound in animal studies, based on available data and established methodologies for similar proton pump inhibitors (PPIs). Due to the limited publicly available in-vivo data for this compound, the following protocols are adapted from studies on well-characterized PPIs.

Mechanism of Action: H+/K+-ATPase Inhibition

This compound, being a proton pump inhibitor, follows a well-established mechanism of action. It is a prodrug that requires an acidic environment for its conversion into the active form.

Measuring H+/K+-ATPase Activity with Ro 18-5364: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proton pump, H+/K+-ATPase, is the primary enzyme responsible for gastric acid secretion and a key target for drugs treating acid-related disorders. Ro 18-5364 is a potent, irreversible inhibitor of the gastric H+/K+-ATPase.[1][2] As a member of the substituted benzimidazole (B57391) class of proton pump inhibitors (PPIs), this compound is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[3][4][5] This document provides detailed protocols for the preparation of H+/K+-ATPase enriched vesicles and the measurement of enzyme inhibition by this compound, along with relevant quantitative data for comparative analysis.

Mechanism of Action

This compound, a sulfoxide, undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide (B3320178) derivative.[3][5][6] This activated form then covalently binds to sulfhydryl groups of cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of its activity.[3] The rate of this acid-activation is directly correlated with the inhibitory potency of benzimidazole derivatives.[3][4]

Data Presentation

Table 1: Inhibitory Potency of this compound against H+/K+-ATPase

| Parameter | Value | Conditions | Reference |

| Apparent Kᵢ | 0.1 µM | Gastric Mucosal H+/K+-ATPase | [1] |

| IC₅₀ | 0.034 µM | Isolated Rabbit Gastric Glands ([¹⁴C]-aminopyrine accumulation) | [7] |

Table 2: Comparative IC₅₀ Values of Various Proton Pump Inhibitors

| Compound | IC₅₀ (µM) | Experimental System | Reference |

| Lansoprazole | 0.007 | Isolated Rabbit Gastric Glands | [7] |

| Omeprazole | 0.012 | Isolated Rabbit Gastric Glands | [7] |

| Rabeprazole | 0.018 | Isolated Rabbit Gastric Glands | [7] |

| This compound | 0.034 | Isolated Rabbit Gastric Glands | [7] |

| Pantoprazole (B1678409) | 0.050 | Isolated Rabbit Gastric Glands | [7] |

Experimental Protocols

Protocol 1: Preparation of H+/K+-ATPase Enriched Gastric Microsomes

This protocol describes the isolation of H+/K+-ATPase enriched vesicles from hog or rabbit gastric mucosa, which serve as the enzyme source for the inhibition assay.

Materials:

-

Fresh hog or rabbit stomach

-

Homogenization Buffer: 250 mM Sucrose (B13894), 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Sucrose Solutions: 32% (w/v) and 40% (w/v) sucrose in 5 mM PIPES-Tris (pH 6.8)

-

Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

Bradford assay reagents

Procedure:

-

Excise the stomach and wash the mucosal surface with ice-cold saline.

-

Gently scrape the gastric mucosa from the fundic region.

-

Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove larger cellular debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude microsomes.

-

Resuspend the microsomal pellet in the Homogenization Buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose gradient (32% and 40% sucrose solutions).

-

Centrifuge at 150,000 x g for 2 hours at 4°C.

-

The H+/K+-ATPase enriched vesicles will be located at the interface of the 32% and 40% sucrose layers.

-

Carefully collect this fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using the Bradford assay, and store at -80°C in aliquots.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay with this compound

This assay measures the activity of H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibitory effect of this compound is determined by comparing the enzyme activity in its presence and absence.

Materials:

-

H+/K+-ATPase enriched gastric microsomes (from Protocol 1)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂

-

ATP Solution: 2 mM ATP in Assay Buffer

-

KCl Solution: 20 mM KCl in Assay Buffer

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

-

Mix Solution A and Solution B in a 3:1 ratio just before use.

-

-

Phosphate Standard Solution (e.g., KH₂PO₄)

-

96-well microplate and microplate reader

Procedure:

Part A: Acid Activation of this compound and Enzyme Inhibition

-

Prepare serial dilutions of this compound in an acidic buffer (e.g., 0.1 N HCl) to facilitate its conversion to the active sulfenamide. The incubation time in the acidic buffer should be optimized but is typically short (e.g., 10-20 minutes).

-

In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of the acid-activated this compound dilution or control (acidic buffer with DMSO).

-

20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).

-

-

Pre-incubate the plate at 37°C for 30 minutes to allow the activated inhibitor to bind to the enzyme.

Part B: Measurement of ATPase Activity

-

To initiate the enzymatic reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions to each well (final concentrations: ~0.4 mM ATP, ~4 mM KCl).

-

Incubate the plate at 37°C for 20-30 minutes.

-

To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance at 620-660 nm using a microplate reader.

-

Prepare a standard curve using the Phosphate Standard Solution to determine the amount of Pi released.

-

Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Caption: Signaling pathway of H+/K+-ATPase inhibition by this compound.

Caption: Experimental workflow for measuring H+/K+-ATPase inhibition.

References

- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid activation of (H+–K+)-ATPase inhibiting 2-(2-pyridylmethyl-sulphinyl)benzimidazoles: isolation and characterization of the thiophilic ‘active principle’ and its reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enantiomeric Separation of Ro 18-5364

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantiomeric separation of Ro 18-5364, a sulfoxide (B87167) proton pump inhibitor. The methodologies outlined are based on established chiral separation techniques for proton pump inhibitors, primarily utilizing high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases.

Introduction

This compound is a chiral sulfoxide that acts as a potent inhibitor of the gastric H+/K+-ATPase, the final step in the secretion of gastric acid.[1][2][3][4] Like other proton pump inhibitors (PPIs), the stereochemistry of this compound can play a significant role in its pharmacological and pharmacokinetic properties. Therefore, the ability to separate and analyze its enantiomers is crucial for research, development, and quality control purposes. The most effective and widely used method for the enantioseparation of this compound and similar PPIs is chiral HPLC.[5][6][7][8]

Mechanism of Action: Proton Pump Inhibition

This compound, as a proton pump inhibitor, irreversibly blocks the H+/K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells. This inhibition prevents the final step of acid secretion into the stomach lumen. The drug, a weak base, accumulates in the acidic environment of the parietal cell, where it is converted to its active, achiral sulfenamide (B3320178) form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump, leading to its inactivation.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of this compound can be effectively separated using HPLC on a polysaccharide-based chiral stationary phase (CSP). Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) carbamates, are highly effective in resolving the enantiomers of sulfoxide compounds like this compound.[5][6][7][8]

Experimental Workflow

The general workflow for the chiral separation of this compound involves sample preparation, HPLC analysis, and data processing.

Representative HPLC Protocol